[2,4-Bis(propan-2-yl)phenyl]boronic acid
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Overview
Description
[2,4-Bis(propan-2-yl)phenyl]boronic acid is an organic compound with the molecular formula C12H19BO2. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
The primary targets of [2,4-Bis(propan-2-yl)phenyl]boronic acid are the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling . These catalysts, often palladium-based, are responsible for facilitating the bond formation between two chemically differentiated fragments .
Mode of Action
The compound interacts with its targets through a process known as transmetalation. In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM cross-coupling reaction. This reaction is widely applied in organic synthesis, and its success originates from the use of organoboron reagents like this compound .
Pharmacokinetics
It’s known that the compound’s stability in water is marginal, and its rate of hydrolysis is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by these factors.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, making this compound a valuable tool in organic synthesis.
Action Environment
The action of this compound is influenced by environmental factors such as pH. As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-Bis(propan-2-yl)phenyl]boronic acid typically involves the reaction of 2,4-Bis(propan-2-yl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction conditions include:
Temperature: The reaction is typically conducted at low temperatures, around -78°C, to control the reactivity of the Grignard reagent.
Solvent: Common solvents used include diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2,4-Bis(propan-2-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Although less common, reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
[2,4-Bis(propan-2-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: They are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: Boronic acids are used in the production of polymers and materials with unique properties, such as self-healing materials and responsive hydrogels.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Uniqueness
[2,4-Bis(propan-2-yl)phenyl]boronic acid is unique due to the presence of two isopropyl groups on the phenyl ring, which can influence its steric and electronic properties. This can affect its reactivity and selectivity in chemical reactions, making it a valuable compound in specific synthetic applications.
Properties
IUPAC Name |
[2,4-di(propan-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-8(2)10-5-6-12(13(14)15)11(7-10)9(3)4/h5-9,14-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNRGXOGAZPWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)C)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311185-35-9 |
Source
|
Record name | [2,4-bis(propan-2-yl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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